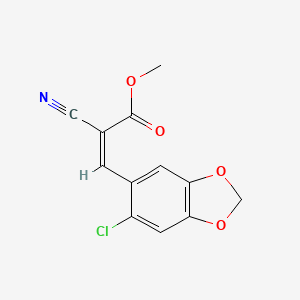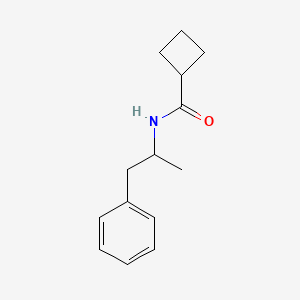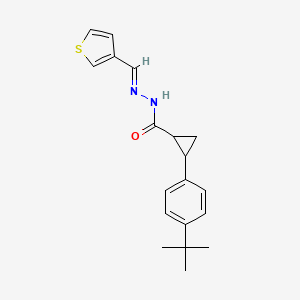
2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide
Descripción general
Descripción
2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide, also known as DMF, is a chemical compound that has been studied for its potential applications in scientific research. DMF is a heterocyclic compound that contains both a furan ring and a benzothiazole ring. It has been synthesized using various methods and has been found to have potential applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide is not fully understood. However, it has been proposed that this compound may act as a chelating agent, binding to metal ions and causing a change in fluorescence. This compound may also act as a ligand, binding to metal ions and influencing their activity. In addition, this compound may act as a photosensitizer, absorbing light energy and transferring it to other molecules.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. It has been found to be cytotoxic to cancer cells, indicating its potential as a cancer treatment. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, this compound has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it has potential applications in a variety of fields, including biochemistry and physiology. However, one limitation is that the yield of this compound can vary depending on the method used for synthesis. Another limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide. One future direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another future direction is to explore its potential as a ligand for the development of new metal-based drugs. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases such as cancer, oxidative stress-related diseases, and inflammatory diseases.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-furamide has been studied for its potential applications in scientific research. It has been found to have potential as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential as a ligand for the development of new metal-based drugs. In addition, this compound has been found to have potential as a photosensitizer for use in photodynamic therapy.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-8-5-4-6-12-13(8)16-15(20-12)17-14(18)11-7-9(2)19-10(11)3/h4-7H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCPQOBAYKFNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263530.png)
![N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4263538.png)
![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4263549.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263554.png)







![3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263602.png)

![3,4,5-trimethoxy-N-[3-methyl-1-(3,4,5-trimethoxybenzoyl)-2(1H)-pyridinylidene]benzamide](/img/structure/B4263618.png)